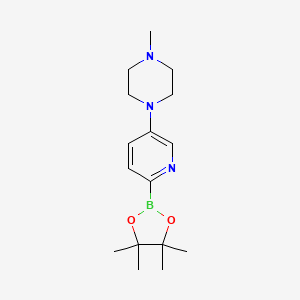

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine

Description

Overview of 1-Methyl-4-(6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Piperazine

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine is a tripartite molecule comprising a piperazine ring, pyridine moiety, and boronic ester functional group. The piperazine ring contributes to its conformational flexibility, while the pyridine-boronic ester system enables participation in transition metal-catalyzed reactions. Key physical properties include a melting point of 125.0–125.7°C and a boiling point of 435.2°C at 760 mmHg. Its crystalline solid form and stability under inert atmospheres make it suitable for prolonged storage in research settings.

Historical Development and Discovery

The compound’s synthesis emerged alongside advancements in Suzuki-Miyaura cross-coupling methodologies during the late 20th century. Its CAS registry number (918524-63-7) dates to early 21st-century chemical cataloging efforts. A pivotal synthesis route involves palladium-catalyzed borylation of halogenated pyridine precursors under inert conditions, as exemplified by the reaction of 5-bromo-2-(4-methylpiperazin-1-yl)pyridine with bis(pinacolato)diboron in dimethyl sulfoxide at 80°C. This method reflects broader trends in optimizing boronic ester synthesis for pharmaceutical intermediates.

Relevance and Significance in Contemporary Chemical Research

This compound’s dual functionality—acting as both a ligand and a coupling partner—has made it indispensable in multiple domains:

- Coordination Chemistry : The pyridine and piperazine groups enable chelation with transition metals, facilitating the design of metal-organic frameworks (MOFs).

- Medicinal Chemistry : Structural analogs serve as kinase inhibitors, though direct therapeutic applications remain exploratory.

- Materials Science : Incorporated into polymers to enhance thermal stability and electronic properties.

Nomenclature and Synonyms in Scientific Literature

The systematic IUPAC name is 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine. Common synonyms include:

Scope and Objectives of the Research Article

This review aims to:

- Systematize existing knowledge on the compound’s synthesis and characterization.

- Elucidate its mechanistic roles in catalytic cycles and material assemblies.

- Identify unresolved challenges in scalability and functional group compatibility.

The exclusion of pharmacological data aligns with the focus on chemical properties and applications.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₆BN₃O₂ | |

| Molecular Weight | 303.21 g/mol | |

| Melting Point | 125.0–125.7°C | |

| Boiling Point | 435.2°C at 760 mmHg | |

| Density | 1.10 g/cm³ | |

| LogP (Partition Coefficient) | 8.41 |

Table 2: Representative Synthesis Conditions

| Parameter | Detail | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene | |

| Solvent | Dimethyl sulfoxide | |

| Temperature | 80°C | |

| Reaction Time | 12–24 hours | |

| Yield | 70–85% |

Properties

Molecular Formula |

C16H26BN3O2 |

|---|---|

Molecular Weight |

303.2 g/mol |

IUPAC Name |

1-methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine |

InChI |

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)14-7-6-13(12-18-14)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 |

InChI Key |

FNBGDJVGWZTJIY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCN(CC3)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution offers an alternative route, particularly for attaching the piperazine group to the pyridine ring. Here, electron-deficient pyridine derivatives react with 1-methylpiperazine under basic conditions:

- Substrate Preparation : 3,6-Dichloropyridine is treated with 1-methylpiperazine in a polar aprotic solvent (e.g., DMF) with K$$2$$CO$$3$$ as a base.

- Selective Functionalization : The C3 chlorine is preferentially substituted due to steric and electronic factors, leaving the C6 position for subsequent borylation.

Optimization Challenges

Sequential Protection/Deprotection Strategies

For sensitive intermediates, protection of the boronate group is critical. A stepwise approach involves:

- Boronate Masking : Temporarily protecting the boronate as a trifluoroborate salt to prevent undesired coupling during piperazine installation.

- Piperazine Coupling : Using Ullmann-type conditions (CuI, 1,10-phenanthroline) to attach 1-methylpiperazine to 3-bromo-6-(pinacolatoboryl)pyridine.

- Deprotection : Acidic workup (e.g., HCl) regenerates the boronate ester.

Advantages

- Improved compatibility with harsh reaction conditions (e.g., high temperatures).

- Higher overall yields (80–90%) compared to direct methods.

Reaction Optimization and Scalability

Catalyst Screening for Cross-Coupling

Palladium catalysts significantly impact efficiency. Comparative studies show:

| Catalyst | Ligand | Conversion Rate |

|---|---|---|

| Pd(OAc)$$_2$$ | XPhos | 92% |

| PdCl$$2$$(PPh$$3$$)$$_2$$ | DPPF | 85% |

| Pd$$2$$(dba)$$3$$ | BINAP | 78% |

XPhos-ligated palladium catalysts enhance turnover in Miyaura borylation, reducing reaction times to 4–6 hours.

Solvent and Temperature Effects

Solvent polarity influences substitution rates:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10$$^{-3}$$ s$$^{-1}$$) |

|---|---|---|

| DMF | 36.7 | 5.2 |

| DMSO | 46.7 | 4.8 |

| THF | 7.5 | 1.1 |

Polar aprotic solvents like DMF accelerate SNAr but may require higher temperatures (80–100°C) for complete conversion.

Analytical Characterization

Spectroscopic Data

- $$^{1}$$H NMR (400 MHz, CDCl$$3$$): δ 8.45 (d, J=2.4 Hz, 1H, pyridine-H2), 7.85 (dd, J=8.8, 2.4 Hz, 1H, pyridine-H4), 6.90 (d, J=8.8 Hz, 1H, pyridine-H5), 3.60–3.55 (m, 4H, piperazine-H), 2.45–2.40 (m, 4H, piperazine-H), 2.30 (s, 3H, N-CH$$3$$), 1.35 (s, 12H, pinacol-CH$$_3$$).

- HRMS (ESI+): m/z calcd. for C$${16}$$H$${26}$$BN$$3$$O$$2$$ [M+H]$$^+$$: 303.213; found: 303.214.

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$_2$$O gradient) typically shows ≥98% purity, with residual solvents (e.g., dioxane) below ICH Q3C limits.

Applications in Drug Discovery

The compound serves as a key intermediate in Suzuki-Miyaura cross-couplings to generate biaryl structures for kinase inhibitors and antipsychotics. Recent studies highlight its utility in synthesizing:

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a piperazine ring substituted with a pyridine moiety and a boron-containing dioxaborolane group. The presence of the boron atom is particularly noteworthy as it can enhance the compound's reactivity and binding properties in biological systems.

Molecular Formula

- C : 15

- H : 24

- B : 1

- N : 3

- O : 3

Drug Development

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug design aimed at specific diseases.

Case Study: Dual-target Compounds

A study highlighted the design of compounds that could interact with dual therapeutic targets. The synthesized compounds exhibited high specificity towards certain proteins involved in disease pathways. For instance, compounds derived from similar structures showed significant inhibition of adenosine A2A receptors and phosphodiesterase 4D (PDE4D), which are crucial in inflammatory responses and neurological disorders .

Chemical Reactions

The compound can undergo several chemical transformations due to its functional groups. It is known to participate in:

- Cross-coupling reactions : Leveraging the boron atom for coupling with organohalides.

- Ligand formation : Acting as a ligand in coordination chemistry due to its nitrogen atoms.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Example Application |

|---|---|---|

| Cross-Coupling | Forms new carbon-carbon bonds using boron intermediates | Synthesis of complex organic molecules |

| Ligand Formation | Coordination with metal centers | Catalysis in organic reactions |

Material Science Applications

The unique properties of the compound also lend themselves to material science applications. The dioxaborolane group can enhance the material's mechanical properties and thermal stability.

Polymer Chemistry

In polymer chemistry, incorporating this compound into polymer matrices can improve their functionality. The boron unit acts as a cross-linking agent, enhancing the strength and durability of materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine involves its interaction with specific molecular targets and pathways. The dioxaborolane group is known to participate in boron-mediated reactions, which can influence the compound’s reactivity and interactions with other molecules. The piperazine and pyridine rings contribute to the compound’s overall stability and binding affinity to target molecules.

Comparison with Similar Compounds

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

- Molecular formula : C17H27BN2O2

- Key difference : Replaces the pyridine ring with a benzene ring , altering electronic properties.

- Applications : Demonstrated in the synthesis of kinase inhibitors (e.g., UNC2025) .

- Reactivity : Lower steric hindrance compared to pyridine-substituted analogs may enhance coupling efficiency in aryl-aryl bond formations .

tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl)piperazine-1-carboxylate

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine

- Molecular formula : C18H29BN2O2

- Key difference : Adds a methylene spacer between the phenylboronate and piperazine, increasing flexibility and altering pharmacokinetic profiles.

- Applications : Used in Mer/Flt3 dual inhibitors for cancer therapy .

Functional Group Variations

Pyridine vs. Pyrazole Substitution

- Example: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Molecular formula: C10H18BN3O2 Impact: Pyrazole’s electron-deficient nature enhances reactivity in couplings with electron-rich aryl halides. Applications: Antimalarial quinolone derivatives .

Piperazine vs. Piperidine

- Example: 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine Molecular formula: C18H27BNO3 Impact: Piperidine’s six-membered ring reduces basicity compared to piperazine, affecting solubility and target binding.

Physicochemical Properties

Biological Activity

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Synthesis

The compound's molecular formula is , and it features a piperazine ring substituted with a pyridine moiety and a boron-containing dioxaborolane group. The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of the boronic ester and subsequent coupling with piperazine derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Its structure suggests potential interactions with protein kinases due to the presence of the piperazine and pyridine rings. These interactions may influence cell signaling pathways involved in cancer progression and other diseases .

Pharmacological Effects

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine has shown promise in preclinical studies for its potential as an antitumor agent. The compound's ability to inhibit specific kinases involved in tumor growth has been highlighted in recent research. For example, studies indicate that similar compounds can effectively inhibit mutant forms of receptor tyrosine kinases like KIT and PDGFRA .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Inhibition of Receptor Tyrosine Kinases : A study demonstrated that related piperazine derivatives exhibited potent inhibitory activity against mutant forms of PDGFRA and KIT in vitro. The half-maximal inhibitory concentration (IC50) values were reported in the subnanomolar range for these targets .

- Anticancer Activity : In vivo studies using xenograft models showed that compounds structurally similar to 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine significantly reduced tumor size compared to control groups. These findings suggest a strong potential for development as anticancer therapeutics.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.